molecular formula C13H20O3 B1160357 cis-3,4-Dihydroxy-beta-ionone CAS No. 875666-39-0

cis-3,4-Dihydroxy-beta-ionone

Cat. No. B1160357
CAS RN: 875666-39-0
M. Wt: 224.3 g/mol
InChI Key:
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Description

“Cis-3,4-Dihydroxy-beta-ionone” is a natural sesquiterpene compound . It is found in several plants and has a molecular formula of C13H20O3 . It is an oil-type compound .


Physical And Chemical Properties Analysis

“Cis-3,4-Dihydroxy-beta-ionone” is an oil-type compound . It has a molecular weight of 224.3 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Biotechnology: High-Level Production in Yeast

cis-3,4-Dihydroxy-beta-ionone: has been the focus of biotechnological research aiming to produce this compound at high levels using yeast strains like Yarrowia lipolytica. By employing a modular pathway engineering strategy, researchers have successfully enhanced the production of β-ionone, which is closely related to cis-3,4-Dihydroxy-beta-ionone , achieving titers of up to 1 g/L in fed-batch fermentation . This approach can be adapted to optimize the production of cis-3,4-Dihydroxy-beta-ionone for commercial use.

Flavor and Fragrance Industry: Aroma Compound Synthesis

In the flavor and fragrance industry, cis-3,4-Dihydroxy-beta-ionone is valued for its characteristic aroma. It is a key intermediate in the synthesis of various flavoring agents. The compound has been synthesized from carotenoids using enzymes like carotenoid cleavage dioxygenase (CCD) and enoate reductase, illustrating the potential for bio-based production of this valuable aroma compound .

Pharmaceutical Applications: Vitamin Synthesis

cis-3,4-Dihydroxy-beta-ionone: serves as a precursor in the synthesis of vitamins A, E, and K. The compound’s role in the biosynthetic pathways of these vitamins highlights its importance in pharmaceutical research and the development of nutritional supplements .

Cosmetic Industry: Natural Ingredient Source

The increasing consumer demand for natural ingredients in cosmetics has led to a search for bio-based compoundscis-3,4-Dihydroxy-beta-ionone can be used as a natural ingredient in cosmetics, providing a sweet and fresh cedar scent derived from Osmanthus oil .

Food and Beverage Industry: Flavor Enhancer

Due to its pleasant aroma, cis-3,4-Dihydroxy-beta-ionone is used as a flavor enhancer in the food and beverage industry. It contributes to the sensory qualities of various products, making it a valuable additive for improving taste and aroma profiles .

Agricultural Research: Plant Metabolism Studies

cis-3,4-Dihydroxy-beta-ionone: is a product of secondary plant metabolism. Studying its role and synthesis in plants can provide insights into plant metabolic pathways, which can be leveraged for agricultural improvements and the development of new crop varieties .

Environmental Science: Biofuel Research

The structural properties of cis-3,4-Dihydroxy-beta-ionone make it a candidate for research into renewable biofuels. Its potential as a biofuel component is being explored, aiming to develop sustainable energy sources .

Chemical Engineering: Green Chemistry

In chemical engineering, cis-3,4-Dihydroxy-beta-ionone is studied for its application in green chemistry. The compound’s synthesis through biocatalysis represents an environmentally friendly alternative to traditional chemical synthesis methods .

Safety and Hazards

“Cis-3,4-Dihydroxy-beta-ionone” should be handled with care. After handling, it is recommended to wash thoroughly and remove contaminated clothing . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Mechanism of Action

Target of Action

The primary targets of cis-3,4-Dihydroxy-beta-ionone are matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) . These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key step in cancer metastasis .

Mode of Action

cis-3,4-Dihydroxy-beta-ionone interacts with its targets by inhibiting their activities. It significantly inhibits the activities of MMP-2, MMP-9, and uPA . Additionally, it up-regulates the expression of tissue inhibitors of matrix metalloproteinases (TIMP-1, TIMP-2) and plasminogen activator inhibitor-1 . It also down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .

Biochemical Pathways

The compound affects the pathways related to invasion and migration of cancer cells. By inhibiting MMPs and uPA, and up-regulating their inhibitors, it disrupts the degradation of the extracellular matrix, thereby inhibiting cancer metastasis . The down-regulation of migration-related proteins further inhibits the migration of cancer cells .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of cis-3,4-Dihydroxy-beta-ionone’s action include the inhibition of cancer cell invasion, migration, and adhesion . It also up-regulates the expression of nm23-H1 protein, which is known to suppress tumor metastasis .

Action Environment

It is recommended to store the compound at -20°c to maintain its stability

properties

IUPAC Name

(E)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8(14)5-6-10-9(2)12(16)11(15)7-13(10,3)4/h5-6,11-12,15-16H,7H2,1-4H3/b6-5+/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRGLHAKDUTPCV-CYLBZQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1O)O)(C)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,4-Dihydroxy-beta-ionone

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